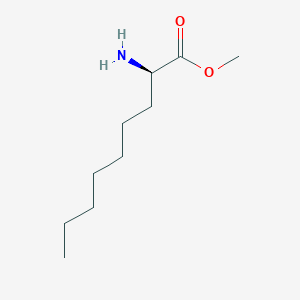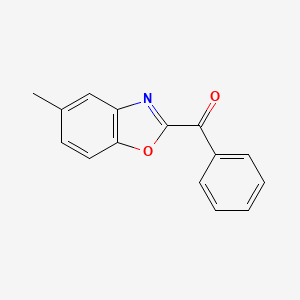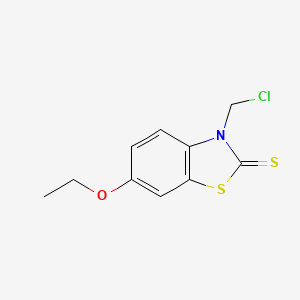
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that contains a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Benzothiazoline derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzothiazole ring can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Ethoxy-1,3-benzothiazole-2(3H)-thione: Lacks the chloromethyl group, which limits its ability to undergo substitution reactions.
3-(Methylthio)-6-ethoxy-1,3-benzothiazole-2(3H)-thione: Contains a methylthio group instead of a chloromethyl group, which may alter its chemical reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-6-ethoxy-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the development of novel derivatives with enhanced properties.
Propriétés
Numéro CAS |
89045-81-8 |
|---|---|
Formule moléculaire |
C10H10ClNOS2 |
Poids moléculaire |
259.8 g/mol |
Nom IUPAC |
3-(chloromethyl)-6-ethoxy-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H10ClNOS2/c1-2-13-7-3-4-8-9(5-7)15-10(14)12(8)6-11/h3-5H,2,6H2,1H3 |
Clé InChI |
ZNHONGGXDZRZDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(=S)S2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
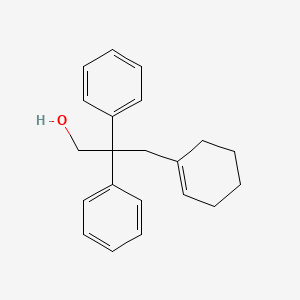
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
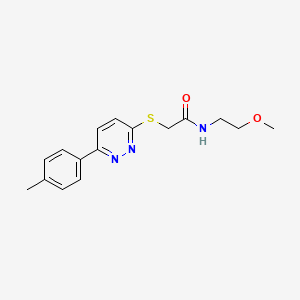
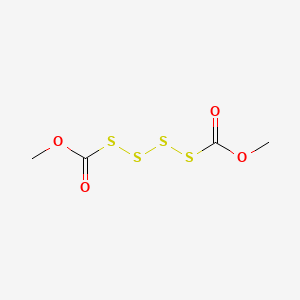
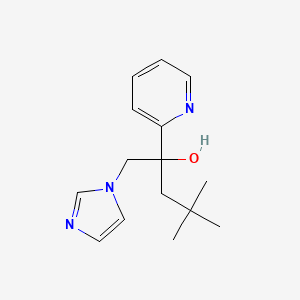
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
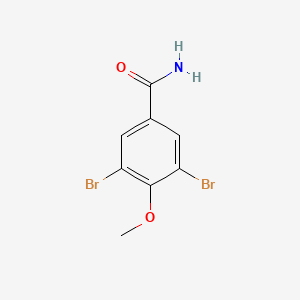
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
